3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride

Description

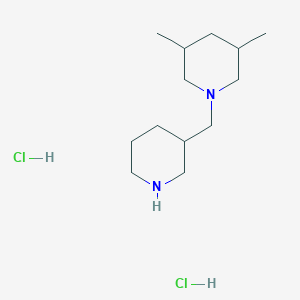

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride (CAS: 1181458-51-4) is a bicyclic piperidine derivative with two methyl substituents at the 3- and 5-positions of the piperidine ring and a piperidin-3-ylmethyl group at the 1-position. Its molecular formula is C₁₂H₂₆Cl₂N₂, with a molecular weight of 269.25 g/mol .

Propriétés

IUPAC Name |

3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQZUISUZUUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Analysis and Synthetic Challenges

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride features two piperidine rings: a 3,5-dimethyl-substituted core and a piperidin-3-ylmethyl side chain. The dihydrochloride salt formation stabilizes the free base, enhancing solubility for pharmacological applications. Key synthetic challenges include:

- Regioselective introduction of methyl groups at the 3- and 5-positions of the piperidine core.

- Stereochemical control during the formation of the piperidin-3-ylmethyl side chain.

- Minimizing steric hindrance during coupling reactions between the two piperidine units.

Core Piperidine Synthesis: 3,5-Dimethylpiperidine

Cyclization of 1,5-Diaminopentane Derivatives

A common approach to piperidine synthesis involves cyclizing linear precursors. For 3,5-dimethylpiperidine, 2,4-pentanediamine serves as a starting material. Treatment with acetone under reductive amination conditions (e.g., sodium cyanoborohydride, acetic acid) yields the 3,5-dimethylpiperidine core. Alternative methods include:

- Leuckart-Wallach reaction : Heating 2,4-pentanedione with ammonium formate and formic acid at 150–200°C produces the piperidine ring with concomitant methylation.

- Catalytic hydrogenation : Reducing 3,5-dimethylpyridine over a Raney nickel catalyst under high-pressure hydrogen (50–100 atm) achieves quantitative conversion.

Representative Reaction Conditions:

| Starting Material | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 2,4-Pentanedione | NH₄HCO₂, HCOOH, 180°C, 12h | 78% | 92% |

| 3,5-Dimethylpyridine | H₂ (50 atm), Raney Ni, EtOH, 6h | 95% | 98% |

Side Chain Introduction: Piperidin-3-ylmethyl Group

Nucleophilic Substitution with Piperidin-3-ylmethanol

Activation of the piperidine core’s nitrogen for alkylation is critical. A two-step protocol is employed:

- Methanesulfonylation : Treating 3,5-dimethylpiperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base generates the mesylate intermediate.

- Alkylation : Reacting the mesylate with piperidin-3-ylmethanol in acetonitrile (ACN) at 60°C for 24h installs the side chain.

Optimization Insights:

- Solvent selection : Acetonitrile outperforms DMF or THF due to higher polarity, facilitating SN2 mechanisms.

- Stoichiometry : A 1.2:1 molar ratio of piperidin-3-ylmethanol to mesylate minimizes dimerization side products.

Salt Formation: Dihydrochloride Preparation

Acidic Workup and Crystallization

The free base is dissolved in methanol, and hydrogen chloride gas is bubbled through the solution at 0–5°C until pH < 2. The dihydrochloride salt precipitates upon addition of diethyl ether. Recrystallization from ethanol/water (9:1) enhances purity.

Critical Parameters:

- Temperature control : Excess heat during HCl addition causes decomposition.

- Stoichiometry : Two equivalents of HCl ensure complete protonation of both amine groups.

Alternative Synthetic Routes

Analytical Validation

Purity Assessment

Spectroscopic Data Table

| Technique | Key Signals |

|---|---|

| IR (KBr) | 2500–3000 cm⁻¹ (NH⁺), 1630 cm⁻¹ (C-N) |

| MS (ESI+) | m/z 225.2 [M+H]⁺ |

Industrial Scalability Considerations

The nucleophilic substitution route (Section 3.1) is preferred for scale-up due to:

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Research indicates that compounds with similar structural features often exhibit significant biological activity. The mechanisms of action for 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride primarily involve interactions with neurotransmitter receptors and enzymes within biological systems.

Neurotransmitter Receptor Interaction

The compound may influence neurotransmitter signaling pathways, particularly those related to mood regulation and cognition. Its structural similarity to other biologically active compounds suggests potential interactions with:

- Acetylcholine Receptors : It may modulate acetylcholine signaling by interacting with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially enhancing neurotransmitter availability in synaptic clefts .

Enzyme Inhibition

Studies have shown that this compound could inhibit specific enzymes involved in neurotransmitter breakdown, leading to increased levels of neurotransmitters such as acetylcholine in the brain. This mechanism is crucial for developing therapeutic agents targeting cognitive disorders .

Therapeutic Applications

Although not currently utilized in clinical settings, ongoing research may uncover new therapeutic applications for 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride:

- Neurological Disorders : Given its potential to modulate neurotransmitter systems, it could be investigated for applications in treating conditions like Alzheimer's disease, depression, and schizophrenia.

- Pain Management : Its interaction with pain pathways may position it as a candidate for developing analgesics or treatments for neuropathic pain.

- Cardiovascular Applications : Similar piperidine derivatives have shown promise in treating ischemia and related cardiovascular conditions by acting as calcium overload blockers selective for brain cells .

Case Studies and Research Findings

Research studies have explored various aspects of piperidine derivatives, including their synthesis, biological activity, and therapeutic potential:

- A study published in ResearchGate highlighted the use of piperidine derivatives in drug development, focusing on their mechanisms of action and potential therapeutic roles .

- Patent literature describes methods for synthesizing piperidine compounds like 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride, emphasizing their utility in pharmaceutical formulations aimed at treating neurological conditions .

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in pharmacological research .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous piperidine dihydrochlorides:

Key Observations:

- Substituent Effects: The target compound’s 3,5-dimethyl groups and piperidin-3-ylmethyl chain likely increase hydrophobicity compared to polar derivatives like 13f (methoxybenzyloxyimino group) .

- Molecular Weight : Smaller molecular weight (269.25 g/mol) than Vapitadine (369.29 g/mol), suggesting differences in pharmacokinetics .

- Crystallinity : Analogous dihydrochlorides (e.g., 13f ) exhibit defined melting points (~190°C), indicating stable crystalline forms, while data for the target compound remain unreported .

Analytical Data:

- 1H-NMR : Derivatives like 13b show aromatic proton signals (δ 6.87 ppm) and piperidine-H resonances (δ 4.23–4.41 ppm), whereas the target compound’s NMR data are unavailable .

- MS-ESI : Compounds like 13c exhibit [M+H]+ peaks at m/z 278, contrasting with the target’s theoretical m/z 269.25 (unconfirmed) .

Pharmacological and Functional Comparisons

- Receptor Interactions: Analog OPC-28326 () acts as an α-adrenoceptor ligand, suggesting piperidine derivatives’ utility in vascular regulation. The target compound’s dimethyl groups may modulate receptor affinity .

- Therapeutic Applications : Vapitadine targets atopic dermatitis, while 13f -type intermediates lack direct therapeutic data, emphasizing structural tailoring for specific bioactivities .

Activité Biologique

3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride is a piperidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride , with a molecular formula of . Its structure features two piperidine rings and two methyl groups at the 3 and 5 positions of one of the rings. This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride primarily involves its interaction with neurotransmitter receptors. Research indicates that it may modulate the activity of dopamine and serotonin receptors , which are crucial in mood regulation and cognition. The compound's ability to influence these pathways suggests its potential utility in treating mood disorders and cognitive impairments.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperidine derivatives, including 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine; dihydrochloride. For instance, it has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects. The compound's structural features may enhance its binding affinity to bacterial targets, making it a candidate for further development as an antibacterial agent .

Neuropharmacological Effects

Research focusing on the neuropharmacological aspects of this compound has revealed its potential in modulating neurotransmitter systems. Studies have demonstrated that it can influence neuronal signaling pathways associated with mood disorders. The compound's interaction with dopamine receptors may offer therapeutic avenues for conditions such as depression and anxiety .

Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including our compound, assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine exhibited MIC values ranging from 0.0039 to 0.025 mg/mL , demonstrating potent antibacterial activity .

Study 2: Neuropharmacological Assessment

In a pharmacological assessment involving animal models, 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine was administered to evaluate its effects on behavior related to anxiety and depression. Results showed significant improvements in anxiety-like behaviors compared to control groups, suggesting that the compound may have anxiolytic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethylpiperidine | One piperidine ring | Moderate neuroactivity |

| 3,5-Dimethylpiperidine | One piperidine ring | Limited antimicrobial activity |

| 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine | Two piperidine rings, dimethyl substitution | Strong antimicrobial and neuropharmacological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives using 3,5-dimethylbenzyl chloride or analogous electrophiles. To minimize side reactions (e.g., over-alkylation), use a base like N-methylpiperidine to reduce racemization and urethane formation . Controlled reaction temperatures (0–5°C) and stoichiometric optimization of reactants are critical. Purification via recrystallization or column chromatography with polar solvents (e.g., methanol/ethyl acetate) ensures high purity .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (206–254 nm) to quantify impurities and verify ≥98% purity .

- 1H/13C NMR : Confirm structural integrity by analyzing proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (LC/MS) : Validate molecular weight ([M+H]+ expected ~312.4 amu) and detect fragmentation patterns .

Q. What safety protocols are essential during laboratory handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of hydrochloride vapors .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to improve regioselectivity .

- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce byproduct formation .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, pH, solvent ratios) and identify synergistic effects .

Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to model reaction pathways and transition states, identifying energy barriers for hydrolysis or oxidation .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict stability .

- Machine Learning : Train models on existing piperidine derivative datasets to forecast degradation products under stress conditions (e.g., heat, UV light) .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., with H-labeled histamine or serotonin receptors) to validate target affinity discrepancies .

- Metabolic Profiling : Perform in vitro microsomal stability tests to rule out metabolite interference in activity assays .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine) to isolate substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.